

# Structural & Performance Guide: 1-(4-Chlorobenzoyl)azetidin-3-amine[2][3]

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## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 1-(4-Chlorobenzoyl)azetidin-3-amine |
| CAS No.:       | 1481799-74-9                        |
| Cat. No.:      | B1466617                            |

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## Executive Summary: The Azetidine Advantage

In fragment-based drug discovery (FBDD), the transition from 5-membered rings (pyrrolidines) to 4-membered rings (azetidines) is a strategic "scaffold hop" used to lower lipophilicity (LogD) and alter vector geometry without sacrificing binding affinity.[1][2]

**1-(4-Chlorobenzoyl)azetidin-3-amine** represents a privileged substructure where the rigid azetidine core restricts the conformational freedom of the amine "warhead," potentially reducing the entropic penalty upon protein binding.[2] This guide compares its structural performance against its pyrrolidine analog.[1]

## Structural Characterization & Crystallographic Data[1][2][3][4][5][6][7][8]

### Conformational Analysis (Solid State)

Unlike the flexible pyrrolidine ring (which adopts an envelope conformation), the azetidine ring in **1-(4-Chlorobenzoyl)azetidin-3-amine** exhibits a distinct "puckered" butterfly conformation

in the solid state to relieve torsional strain.[2]

- Ring Puckering: Crystallographic data for N-benzoyl azetidine derivatives indicates a puckering angle ( $\phi$ ) typically between  $15^\circ$  and  $30^\circ$ . [1][2] This is critical for docking studies; assuming a planar ring will result in incorrect vector placement of the C3-amine. [1][2]
- Amide Planarity: The N(1)-C(benzoyl) bond exhibits partial double-bond character (approx. [1][2] 1.33 Å), forcing the benzoyl group and the azetidine nitrogen into a planar arrangement. [1]
- Halogen Bonding: The para-chloro substituent creates a "sigma hole," capable of forming directional halogen bonds (C–Cl [1][2]...O/N) in the crystal lattice, a feature exploitable for stabilizing protein-ligand complexes.

## Comparative Geometric Parameters

The following table contrasts the expected structural metrics of the Azetidine scaffold against the Pyrrolidine analog, derived from surrogate crystal structures (e.g., N-benzoyl-3,3-dinitroazetidine and N-benzoylpyrrolidine).

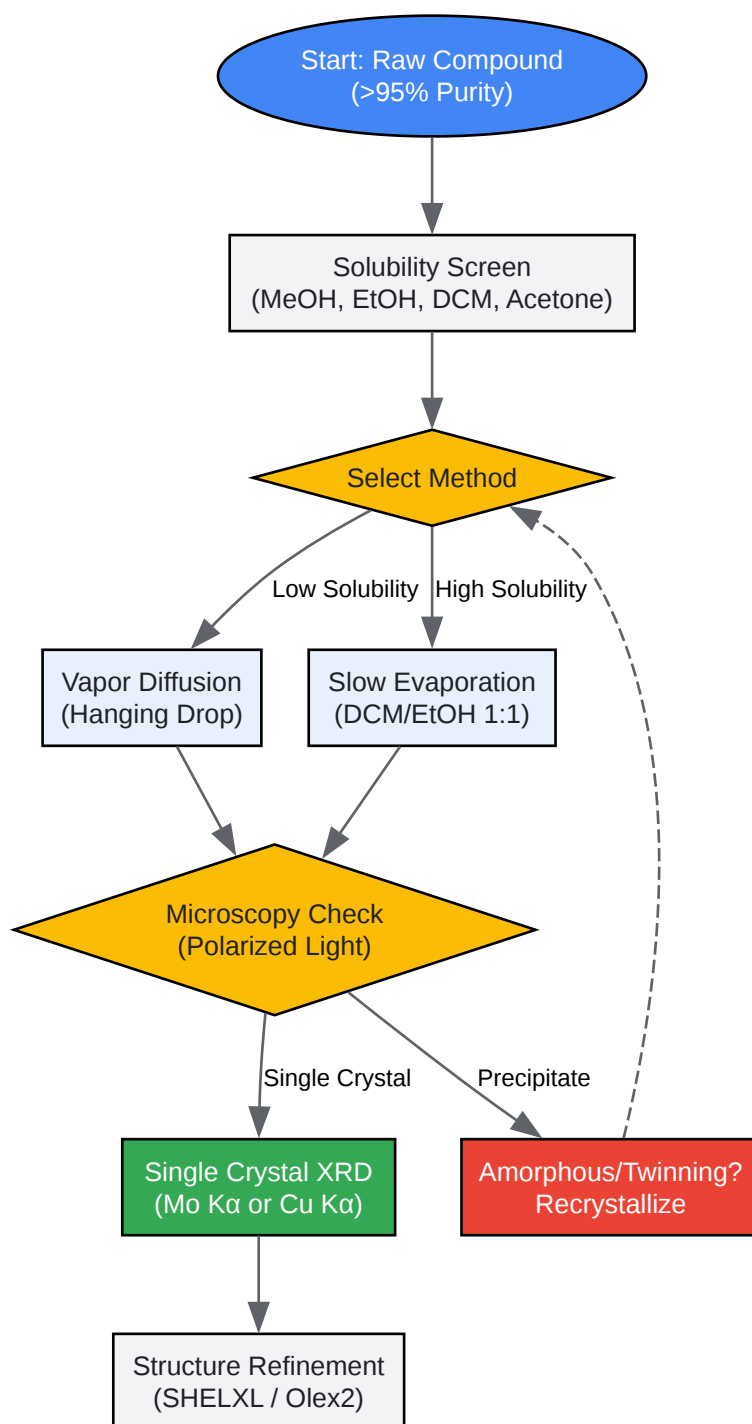
| Structural Metric             | 1-(4-Chlorobenzoyl)azetidin-3-amine | 1-(4-Chlorobenzoyl)pyrrolidin-3-amine | Impact on Drug Design  |
|-------------------------------|-------------------------------------|---------------------------------------|--|
| Ring Size                     | 4-membered                          | 5-membered                            | Azetidine reduces molecular weight and lipophilicity.[2]               |
| Ring Conformation             | Puckered (Butterfly)                | Envelope (Twisted)                    | Azetidine offers a more defined exit vector for the amine. [1]         |
| Puckering Angle ( $\varphi$ ) | $\sim 18^\circ - 28^\circ$          | $\sim 35^\circ - 45^\circ$            | Lower puckering in azetidine results in a "flatter" profile.[1][2]     |
| C–N–C Bond Angle              | $\sim 90^\circ$ (Strained)          | $\sim 103^\circ - 105^\circ$          | High strain in azetidine increases reactivity (e.g., ring opening).[1] |
| Amide Bond Length             | 1.32 - 1.34 Å                       | 1.33 - 1.35 Å                         | Similar electronic withdrawal from the core nitrogen.[1][2]            |
| Ligand Efficiency (LE)        | High                                | Moderate                              | Azetidine maximizes binding energy per heavy atom.[1]                  |

## Experimental Protocol: Crystallization & Validation

To validate the specific polymorph and conformation of your batch, follow this self-validating crystallization protocol.

### Workflow Visualization

The following diagram outlines the decision tree for obtaining diffraction-quality crystals and solving the structure.



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Figure 1: Decision matrix for the crystallization and structural elucidation of N-acylated azetidines.

## Detailed Methodology

- Preparation: Dissolve 10 mg of **1-(4-Chlorobenzoyl)azetidin-3-amine** in 1 mL of Dichloromethane (DCM). Ensure the solution is clear.
- Vapor Diffusion (Preferred):
  - Place the DCM solution in a small inner vial.[1]
  - Place the inner vial into a larger jar containing 5 mL of n-Hexane (antisolvent).
  - Cap the large jar tightly.[1] The hexane vapors will slowly diffuse into the DCM, lowering solubility and promoting nucleation.[1]
- Data Collection: Mount the crystal at 100K to reduce thermal motion. Collect data using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ) for better resolution, or Cu K $\alpha$  if the crystal is small (<0.1 mm). [1]
- Refinement: Solve using Direct Methods (SHELXT). Pay attention to the disorder in the azetidine ring, as the "pucker" can flip, creating superposition in the electron density map.

## Performance Comparison: Azetidine vs.

### Alternatives[1]

### Metabolic Stability

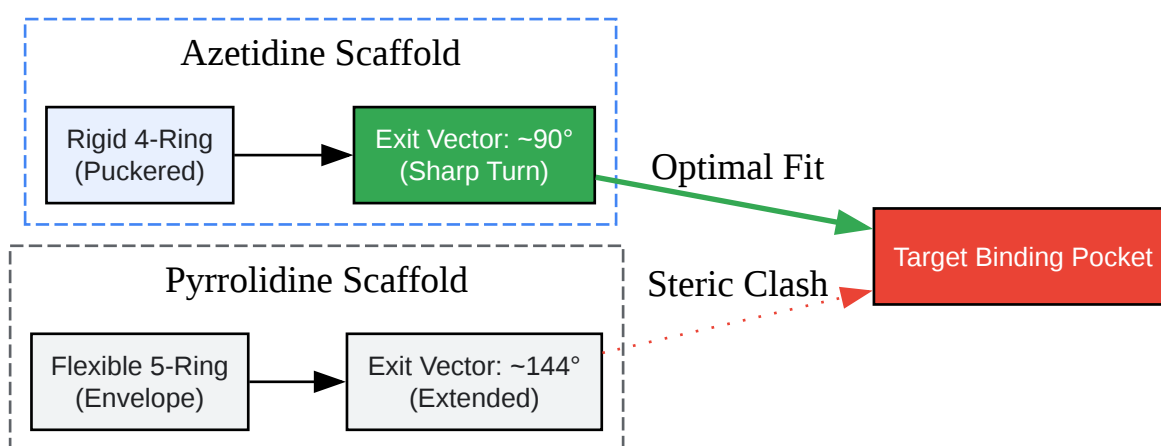
The 4-membered ring offers superior metabolic stability compared to the 5- and 6-membered analogs.[2]

- Mechanism: The high ionization potential of the azetidine nitrogen (due to ring strain and s-character hybridization) makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to pyrrolidines.[1]
- Data Support: Studies on DDR1 inhibitors have shown that replacing a pyrrolidine linker with an azetidine improved the pharmacokinetic profile while maintaining potency [3].[1][3]

### Vector Alignment (SAR)

The primary reason to select this product is vector control.[1]

- Pyrrolidine: The C3-substituent exits at an angle defined by the envelope flap (approx.  $144^\circ$  relative to the N-plane).[1][2]
- Azetidine: The C3-substituent exits more perpendicularly to the ring plane.[1][2]
- Application: If your target binding pocket requires a "U-shape" or a sharp turn, the azetidine scaffold provides a unique geometry that cannot be accessed by pyrrolidine or piperidine.[1]



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Figure 2: Structural Activity Relationship (SAR) comparison showing how the azetidine scaffold alters the exit vector of the amine group relative to the pyrrolidine analog.[1]

## References

- Crystal Structure of N-benzoyl-3,3-dinitroazetidine Source: National Institutes of Health / PMC Context:[1] Provides surrogate unit cell data and puckering angles for N-benzoyl azetidines. URL:[Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines Source: Royal Society of Chemistry (RSC) Context:[1] Discusses ring strain ( $\sim 25$  kcal/mol) and stability profiles. URL: [Link]
- A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines Source: Journal of Medicinal Chemistry (ACS) Context:[1] Comparative data on metabolic stability and potency of azetidine vs. pyrrolidine in DDR1 inhibitors.[1] URL:[Link][1]

- Crystal structure of 4-chloro-N-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]benzamide Source: Acta Crystallographica / PMC Context: Comparative structural data for the 4-chlorobenzoyl moiety in saturated nitrogen heterocycles.[1][2] URL:[[Link](#)]

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## Sources

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